(Z)-2-cyano-3-(furan-2-yl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide
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Description
(Z)-2-cyano-3-(furan-2-yl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide is a useful research compound. Its molecular formula is C18H15N5O3 and its molecular weight is 349.35. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
This compound is involved in the synthesis of heterocyclic derivatives through catalytic reactions. Bacchi et al. (2005) demonstrated that prop-2-ynyl alpha-ketoamides react under oxidative carbonylation conditions to yield various derivatives, including tetrahydrofuran and oxazoline derivatives, in satisfactory yields. These reactions involve catalytic amounts of palladium in conjunction with iodide, highlighting a method for creating complex heterocyclic structures that could have broad applications in medicinal chemistry and materials science (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Antiplasmodial Activities
Compounds related to "(Z)-2-cyano-3-(furan-2-yl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide" have shown significant activity against Plasmodium falciparum strains. Hermann et al. (2021) explored the antiplasmodial activities of N-acylated furazan-3-amines, revealing that the nature of the acyl moiety plays a crucial role in determining the compound's effectiveness against malaria. Specifically, benzamides exhibited promising activity, with one derivative showing high antiplasmodial activity against both chloroquine-sensitive and multiresistant strains (Hermann, Hochegger, Dolensky, Seebacher, Saf, Kaiser, Mäser, & Weis, 2021).
Antimicrobial Activities
Azole derivatives, including triazoles synthesized from furan-2-carbohydrazide, have been investigated for their antimicrobial properties. Başoğlu et al. (2013) synthesized new azole compounds that displayed activity against various microorganisms, indicating potential applications in developing new antimicrobial agents (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).
Pharmacological Evaluation
Novel derivatives incorporating the furan-2-yl moiety have been synthesized and evaluated for their antidepressant and antianxiety activities. Kumar et al. (2017) created a series of compounds that showed significant activity in behavioral tests, demonstrating the potential of these compounds in developing new treatments for mood disorders (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).
Mechanofluorochromic Properties
The effect of stacking mode on the optical properties of 3-aryl-2-cyano acrylamide derivatives has been studied by Song et al. (2015). This research highlights the relationship between molecular structure and optical behavior, which could inform the design of new materials for optoelectronic applications (Song, Wang, Hu, Zhang, Sun, Wang, & Zhang, 2015).
properties
IUPAC Name |
(Z)-2-cyano-3-(furan-2-yl)-N-[[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O3/c1-25-14-6-4-12(5-7-14)17-21-16(22-23-17)11-20-18(24)13(10-19)9-15-3-2-8-26-15/h2-9H,11H2,1H3,(H,20,24)(H,21,22,23)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXWBSXRDFKHGW-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=N2)CNC(=O)C(=CC3=CC=CO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NNC(=N2)CNC(=O)/C(=C\C3=CC=CO3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(furan-2-yl)-N-{[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methyl}prop-2-enamide |
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